
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone typically begins with 2-methyl-3-pyridinecarboxaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethers, amines, or thiols can be formed.
Oxidation Products: Ketones or carboxylic acids are typical products.
Reduction Products: Alcohols or amines are commonly formed.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine:
Drug Development: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone may act as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
- 2-Chloro-1-(3-pyridinyl)ethanone
- 2-Chloro-1-(4-pyridinyl)ethanone
- 2-Chloro-1-(2-methyl-4-pyridinyl)ethanone
Uniqueness:
- Structural Differences: The position of the chlorine and methyl groups on the pyridine ring distinguishes 2-Chloro-1-(2-methyl-3-pyridinyl)ethanone from its analogs.
- Reactivity: These structural differences can lead to variations in reactivity and biological activity, making each compound unique in its applications and effects.
特性
| 594815-01-7 | |
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
InChIキー |
PURREDYCXMIGJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


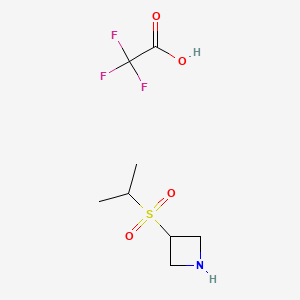
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
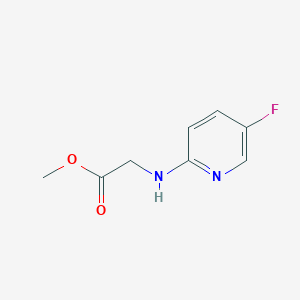
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
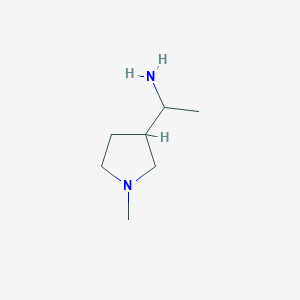
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
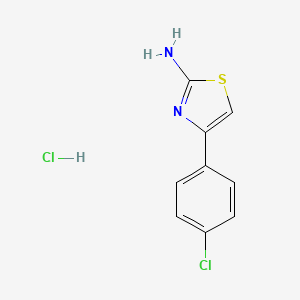
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)

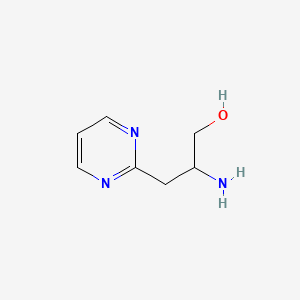

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
